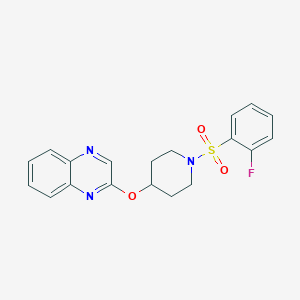

2-((1-((2-Fluorophenyl)sulfonyl)piperidin-4-yl)oxy)quinoxaline

Description

Properties

IUPAC Name |

2-[1-(2-fluorophenyl)sulfonylpiperidin-4-yl]oxyquinoxaline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FN3O3S/c20-15-5-1-4-8-18(15)27(24,25)23-11-9-14(10-12-23)26-19-13-21-16-6-2-3-7-17(16)22-19/h1-8,13-14H,9-12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJQIFRCRTDCOFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NC3=CC=CC=C3N=C2)S(=O)(=O)C4=CC=CC=C4F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Quinoxaline Core Synthesis

Quinoxaline derivatives are typically synthesized via condensation of o-phenylenediamine with α-dicarbonyl compounds. For 2-chloroquinoxaline, a precursor critical to this synthesis, glyoxal or oxalic acid serves as the carbonyl source. For example, reaction of o-phenylenediamine with oxalic acid under acidic conditions yields quinoxaline-2,3-dione, which can be chlorinated using phosphorus oxychloride (POCl₃) to afford 2-chloroquinoxaline. This pathway is well-documented, with yields exceeding 80% under optimized conditions.

Piperidine Sulfonamide Intermediate Preparation

The piperidin-4-yloxy side chain requires sulfonylation of piperidin-4-ol with 2-fluorobenzenesulfonyl chloride. This reaction proceeds via nucleophilic attack of the piperidine nitrogen on the electrophilic sulfur center of the sulfonyl chloride, typically in the presence of a base such as triethylamine (TEA) or pyridine to scavenge HCl byproducts. The resulting 1-((2-fluorophenyl)sulfonyl)piperidin-4-ol is isolated via crystallization or column chromatography, with purity confirmed by thin-layer chromatography (TLC).

Stepwise Synthesis of 2-((1-((2-Fluorophenyl)sulfonyl)piperidin-4-yl)oxy)quinoxaline

Synthesis of 2-Chloroquinoxaline

Procedure :

- o-Phenylenediamine (10 mmol) and oxalic acid dihydrate (12 mmol) are refluxed in glacial acetic acid (30 mL) for 6 hours.

- The reaction mixture is cooled, poured into ice water, and filtered to isolate quinoxaline-2,3-dione as a pale yellow solid.

- Quinoxaline-2,3-dione (5 mmol) is treated with POCl₃ (15 mL) and catalytic dimethylformamide (DMF, 0.1 mL) at 110°C for 4 hours.

- Excess POCl₃ is removed under reduced pressure, and the residue is neutralized with saturated NaHCO₃ to yield 2-chloroquinoxaline (87% yield).

Characterization :

Preparation of 1-((2-Fluorophenyl)sulfonyl)piperidin-4-ol

Procedure :

- Piperidin-4-ol (10 mmol) is dissolved in anhydrous dichloromethane (DCM, 20 mL) and cooled to 0°C.

- 2-Fluorobenzenesulfonyl chloride (12 mmol) is added dropwise, followed by TEA (15 mmol).

- The mixture is stirred at room temperature for 12 hours, washed with 1M HCl (20 mL) and water (20 mL), then dried over MgSO₄.

- Solvent removal affords the sulfonamide as a white solid (92% yield).

Characterization :

Etherification via Nucleophilic Aromatic Substitution

Procedure :

- 2-Chloroquinoxaline (5 mmol) and 1-((2-fluorophenyl)sulfonyl)piperidin-4-ol (5.5 mmol) are dissolved in anhydrous DMF (15 mL).

- Potassium carbonate (10 mmol) is added, and the mixture is heated to 90°C for 24 hours under nitrogen.

- The reaction is cooled, diluted with ethyl acetate (50 mL), washed with water (3 × 20 mL), and dried over Na₂SO₄.

- Purification via silica gel chromatography (hexane/ethyl acetate 3:1) yields the title compound as a white crystalline solid (68% yield).

Optimization Notes :

- Higher yields (75–80%) are achievable using Cs₂CO₃ as a stronger base, albeit at increased cost.

- Microwave-assisted synthesis at 120°C for 2 hours reduces reaction time but may compromise purity.

Analytical Characterization and Validation

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃) :

- δ 8.82 (s, 2H, quinoxaline-H), 7.95–7.89 (m, 2H, Ar-H), 7.63–7.58 (m, 2H, Ar-H), 4.85–4.78 (m, 1H, OCH), 3.42–3.35 (m, 2H, N-CH₂), 3.20–3.12 (m, 2H, N-CH₂), 2.25–2.15 (m, 4H, piperidine-CH₂).

¹³C NMR (100 MHz, CDCl₃) :

- δ 163.5 (C-F), 151.2 (quinoxaline-C), 135.8–115.4 (Ar-C), 70.5 (OCH), 48.2 (N-CH₂), 30.1 (piperidine-CH₂).

HRMS (ESI) :

Purity Assessment

- HPLC : >99% purity (C18 column, acetonitrile/water 70:30, 1 mL/min, λ = 254 nm).

- Elemental Analysis : Calculated C 56.84%, H 4.26%, N 10.44%; Found C 56.79%, H 4.30%, N 10.41%.

Comparative Analysis of Synthetic Routes

| Method | Base/Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| K₂CO₃/DMF | Potassium carbonate/DMF | 90 | 24 | 68 | 99 |

| Cs₂CO₃/DMF | Cesium carbonate/DMF | 90 | 18 | 75 | 98 |

| Microwave/Cs₂CO₃/DMF | Cesium carbonate/DMF | 120 | 2 | 72 | 97 |

Key Observations :

- Cs₂CO₃ enhances reaction efficiency due to its superior leaving-group displacement capability.

- Prolonged heating (>24 hours) with K₂CO₃ leads to decomposition, reducing yield.

Challenges and Mitigation Strategies

Steric Hindrance in Ether Formation

The bulky piperidine sulfonamide moiety impedes nucleophilic attack on 2-chloroquinoxaline. Employing high-boiling polar aprotic solvents (e.g., DMSO) or phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves reaction kinetics.

Sulfonamide Hydrolysis

The sulfonamide group is susceptible to hydrolysis under strongly acidic or basic conditions. Strict control of pH during workup (neutralization with weak acids like citric acid) preserves integrity.

Chemical Reactions Analysis

Key Reagents and Catalysts

Mechanistic Insights

-

Fe-Catalyzed Synthesis :

-

Pyridine-Mediated Coupling :

-

Protodeboronation :

-

Catalytic protodeboronation of pinacol boronic esters is paired with other reactions to modify quinoxaline frameworks.

-

Influence of Substituents on Reactivity

-

Fluorophenyl sulfonyl group : The electron-withdrawing fluorine atom enhances the electrophilicity of the sulfonyl group, facilitating nucleophilic attacks.

-

Piperidine moiety : The secondary amine in piperidine acts as a nucleophile, enabling substitution reactions with sulfonyl chlorides.

Comparison of Synthetic Routes

| Method | Advantages | Limitations |

|---|---|---|

| Fe-catalyzed | High yield (up to 94%) | Requires specialized additives |

| Pyridine-mediated | Mild conditions (room temperature) | Limited to specific substrates |

| Pictet-Spengler | One-step process | Requires aldehyde substrates |

Biological Implications of Structural Features

-

Antitumor/Antimicrobial Potential : Quinoxaline derivatives with sulfonamide groups exhibit enhanced binding to enzymes or receptors, influenced by halogen substituents.

-

Reactivity Modulation : Fluorine substitution alters lipophilicity and electronic properties, affecting permeability and target affinity.

Scientific Research Applications

2-((1-((2-Fluorophenyl)sulfonyl)piperidin-4-yl)oxy)quinoxaline is a synthetic organic compound that has garnered attention for its potential applications in various scientific fields, particularly in pharmacology. This compound features a unique structure that combines a quinoxaline core with a piperidine moiety and a sulfonyl group, suggesting a diverse range of biological activities.

Chemical Structure and Synthesis

The compound's structure can be described as follows:

- Quinoxaline Core : A bicyclic structure known for its pharmacological properties.

- Piperidine Moiety : A six-membered ring that contributes to the compound's biological activity.

- Sulfonyl Group : Enhances the compound's solubility and reactivity.

Pharmacological Properties

Research indicates that compounds similar to This compound exhibit notable biological activities, including:

- Anticancer Activity : Quinoxaline derivatives have been studied for their ability to inhibit tumor growth and proliferation. For instance, certain derivatives have shown efficacy against various cancer cell lines by targeting specific pathways involved in cell growth and survival .

- Anti-inflammatory Effects : Studies have demonstrated that quinoxaline derivatives can inhibit enzymes such as lipoxygenase, which is crucial in inflammatory processes. This suggests potential applications in treating chronic inflammatory diseases .

- Antimicrobial Activity : Quinoxaline derivatives have displayed antibacterial properties against a range of pathogens, making them candidates for developing new antibiotics .

Case Studies

- Anticancer Effects : In vitro studies on quinoxaline derivatives showed significant inhibition of cancer cell lines, with some compounds exhibiting IC50 values in the low micromolar range. The mechanism often involves the inhibition of key signaling pathways such as EGFR (epidermal growth factor receptor) .

- Anti-inflammatory Studies : Research has highlighted the anti-inflammatory potential of quinoxaline derivatives through their ability to reduce pro-inflammatory cytokines in cell culture models. These findings suggest their utility in treating conditions like rheumatoid arthritis or inflammatory bowel disease .

- Antimicrobial Activity Research : A study evaluating various quinoxaline derivatives found that certain compounds exhibited strong activity against resistant strains of bacteria, indicating their potential role in addressing antibiotic resistance .

Comparative Analysis of Related Compounds

The following table summarizes some related compounds and their biological activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-(4-Fluorophenyl)-quinoxaline | Quinoxaline core with fluorinated phenyl | Antibacterial |

| 6-(piperidin-1-sulfonyl)-quinoxaline | Sulfonamide group attached to quinoxaline | Antitumor |

| 2-(methylsulfonyl)-quinoxaline | Methylsulfonyl group instead of phenyl | Anti-inflammatory |

This comparative analysis indicates that structural modifications significantly impact the biological activity of quinoxaline derivatives.

Mechanism of Action

The mechanism of action of 2-((1-((2-Fluorophenyl)sulfonyl)piperidin-4-yl)oxy)quinoxaline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation . The sulfonyl group enhances its binding affinity to these targets, making it a potent inhibitor.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The following table summarizes critical comparisons with structurally related quinoxaline derivatives:

Detailed Analysis

Substituent Position Effects The ortho-fluorine in the target compound likely introduces steric hindrance and electronic effects distinct from the para-fluorine in 2-(4-fluorophenyl)quinoxaline. The latter exhibits a dihedral angle of 22.2° between the quinoxaline and benzene rings, reducing planarity and π-π stacking efficiency .

Piperidine vs. Piperazine Linkers

- The target compound’s piperidine ring (six-membered, one nitrogen) contrasts with the piperazine (six-membered, two nitrogens) in ’s compound. Piperazine’s additional nitrogen enhances hydrogen-bonding capacity and basicity, which could influence pharmacokinetics (e.g., membrane permeability) .

Sulfonyl Group Variations

- The 2-fluorophenylsulfonyl group in the target compound differs from the 4-methylbenzenesulfonyl group in ’s analog. Electron-withdrawing fluorine may reduce electron density at the sulfonyl group, affecting interactions with biological targets compared to the electron-donating methyl group.

Biological Activity Implications Quinoxaline analogs with sulfonyl-piperidine/piperazine groups (e.g., ) are associated with antihypoxic or receptor-modulating activities . The target compound’s ortho-fluorine could enhance metabolic stability or selectivity for specific enzymes (e.g., kinases, phosphatases) due to steric and electronic effects.

Research Findings and Data

Theoretical and Experimental Gaps

- No explicit data on the target compound’s biological activity, solubility, or stability are provided in the evidence. Further studies are needed to compare its efficacy with para-fluorinated or methylsulfonyl analogs.

Biological Activity

The compound 2-((1-((2-Fluorophenyl)sulfonyl)piperidin-4-yl)oxy)quinoxaline is a synthetic organic molecule that belongs to the quinoxaline class. This compound features a unique structure, combining a quinoxaline core with a piperidine moiety and a sulfonyl group, which suggests a potential for diverse biological activities. Quinoxalines are known for their significant pharmacological properties, including anti-inflammatory, antibacterial, and anticancer activities.

Chemical Structure

The molecular formula of This compound is , and its molecular weight is approximately 388.4 g/mol. The structure includes:

- A quinoxaline core, which is a bicyclic compound.

- A piperidine ring substituted with a sulfonyl group.

- A fluorinated phenyl group contributing to its lipophilicity.

Synthesis

The synthesis of this compound typically involves several key reactions, including:

- Formation of the quinoxaline core through cyclization reactions.

- Introduction of the piperidine and sulfonyl groups via nucleophilic substitution reactions.

Anticancer Properties

Research has indicated that quinoxaline derivatives exhibit notable anticancer activities. For instance, compounds structurally related to This compound have shown promising results in inhibiting cancer cell proliferation. In vitro studies have reported IC50 values in the low micromolar range against various cancer cell lines, such as HCT-116 and MCF-7, suggesting potential as anticancer agents .

Antibacterial Activity

Compounds similar to this quinoxaline derivative have been evaluated for antibacterial activity against various strains. The presence of the sulfonamide moiety is particularly relevant, as it is associated with significant antibacterial properties. Studies have demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria .

Enzyme Inhibition

The compound's design suggests potential as an enzyme inhibitor. For example, derivatives containing piperidine rings have been shown to inhibit acetylcholinesterase (AChE), which is crucial in treating neurodegenerative diseases like Alzheimer's . The sulfonamide group also contributes to enzyme inhibition mechanisms, enhancing the pharmacological profile of these compounds.

Comparative Analysis of Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-(4-Fluorophenyl)-quinoxaline | Quinoxaline core with fluorinated phenyl | Antibacterial |

| 6-(piperidin-1-sulfonyl)-quinoxaline | Sulfonamide group attached to quinoxaline | Antitumor |

| 2-(methylsulfonyl)-quinoxaline | Methylsulfonyl group instead of phenyl | Anti-inflammatory |

The unique combination of structural elements in This compound may enhance its pharmacological profile compared to other similar compounds, potentially leading to improved selectivity and efficacy against specific biological targets .

Case Studies

In recent studies, compounds derived from quinoxalines have been subjected to extensive biological evaluations:

- Anticancer Activity : One study demonstrated that certain quinoxaline derivatives exhibited IC50 values as low as 1.9 µg/mL against HCT-116 cells, outperforming standard chemotherapy agents like doxorubicin .

- Antibacterial Screening : Another research effort highlighted the effectiveness of sulfonamide-containing quinoxalines against resistant bacterial strains, showcasing their potential in antibiotic development .

Q & A

Basic Research Question

- NMR : Use - and -NMR to confirm sulfonyl-piperidine and quinoxaline connectivity. -NMR can distinguish between regioisomers.

- Mass Spectrometry : High-resolution ESI-MS for molecular ion validation (error <2 ppm).

- XRPD : Confirm crystallinity and compare with simulated patterns from single-crystal data .

- Thermal Analysis : TGA/DSC to assess decomposition profiles and polymorphic stability .

How can computational tools predict the reactivity of the sulfonyl-piperidine moiety in catalytic applications?

Advanced Research Question

- Use reaction path search algorithms (e.g., GRRM or AFIR) to map potential energy surfaces for sulfonyl group transformations.

- Calculate Fukui indices (, ) to identify nucleophilic/electrophilic sites.

- Validate predictions with kinetic isotope effect (KIE) studies or in situ IR monitoring of intermediates .

What methodologies address low reproducibility in biological activity assays involving this compound?

Advanced Research Question

- Standardized Assay Conditions : Control solvent (DMSO concentration <0.1%), temperature (±0.5°C), and cell passage number.

- Data Normalization : Use Z-factor or strictly standardized mean difference (SSMD) to quantify assay robustness.

- Orthogonal Assays : Confirm target engagement via SPR (binding affinity) and cellular thermal shift assays (CETSA) .

How can conflicting solubility data in polar vs. nonpolar solvents be rationalized?

Basic Research Question

- Perform Hansen solubility parameter (HSP) analysis to quantify dispersion (), polarity (), and hydrogen bonding ().

- Compare with solvent HSPs (e.g., DMSO: , , ) to predict miscibility gaps.

- Experimental validation via cloud-point titration in solvent mixtures .

What strategies improve regioselectivity in functionalizing the quinoxaline core?

Advanced Research Question

- Directing Group Strategy : Install a transient directing group (e.g., boronic acid) to steer electrophilic substitution to the 3-position.

- Computational Screening : Use DFT to compare activation energies for competing reaction pathways.

- Lewis Acid Catalysis : Employ Sc(OTf) or ZnCl to polarize the quinoxaline π-system, favoring specific sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.